3-N-Cbz-aminomethylaniline hcl
Overview
Description
3-N-Cbz-aminomethylaniline hcl, also known as Benzyl (3-aminobenzyl)carbamate or Carbamic acid, N-[(3-aminophenyl)methyl]-, phenylmethyl ester, is a chemical compound .
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Another method involves the synthesis of 3-N-CBZ-AMINOMETHYLANILINE from 3-Aminobenzylamine and Benzyl chloroformate .Molecular Structure Analysis
The molecular structure of 3-N-Cbz-aminomethylaniline hcl can be analyzed using a structural formula editor and a 3D model viewer . The molecular formula is reported to be 256 .Chemical Reactions Analysis
The reactions of 3-N-Cbz-aminomethylaniline hcl involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A systematic and comprehensive survey of the preparation methods of N-cyanoacetamides is also discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-N-Cbz-aminomethylaniline hcl are not explicitly mentioned in the retrieved sources .Scientific Research Applications
1. Synthesis of Aniline-based Triarylmethanes
- Summary of Application: Aniline-based triarylmethanes are synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
- Methods of Application: The synthesis is performed using Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ]. This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .
- Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%) .
2. One-Pot Amidation of N-Cbz Protected Amines
- Summary of Application: A facile one-pot synthesis of amides from N-Cbz-protected amines has been described .
- Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes: A variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
3. Transdermal Drug Delivery
- Summary of Application: Transfersomes, a type of nanosystem, have shown potential for efficient transdermal drug delivery . They can overcome the barriers of the stratum corneum and skin irritation, which are major limitations of conventional delivery systems .
- Methods of Application: Transfersomes are amphipathic vesicles composed of phospholipids and edge activators. Their permeation through the skin involves their deformability and osmotic gradient across the application site .
- Results or Outcomes: Transfersomes have shown potential for delivering therapeutic agents into systemic circulation. They have the capacity for carrying hydrophilic, lipophilic as well as high molecular weight therapeutics .
4. Synthesis and Applications of Polyaniline Hydrogels
- Summary of Application: Polyaniline (PANI) hydrogels have been the subject of immense interest due to their stability, tunable electrical conductivity, low cost, and good biocompatibility .
- Methods of Application: The synthesis of PANI hydrogels involves the formation of 3D cross-linked network architectures of hydrophilic polymer chains . These hydrogels exhibit remarkable synergistic ability which combines the swelling behaviour of traditional hydrogels as well as electro-activity comparable to that of semiconductors .
- Results or Outcomes: PANI hydrogels have found applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .
5. Efficient Transdermal Drug Delivery
- Summary of Application: Transfersomes, a type of nanosystem, have shown potential for efficient transdermal drug delivery . They can overcome the barriers of the stratum corneum and skin irritation, which are major limitations of conventional delivery systems .
- Methods of Application: Transfersomes are amphipathic vesicles composed of phospholipids and edge activators. Their permeation through the skin involves their deformability and osmotic gradient across the application site .
- Results or Outcomes: Transfersomes have shown potential for delivering therapeutic agents into systemic circulation. They have the capacity for carrying hydrophilic, lipophilic as well as high molecular weight therapeutics .
6. Synthesis and Applications of Polyaniline Hydrogels
- Summary of Application: Polyaniline (PANI) hydrogels have been the subject of immense interest due to their stability, tunable electrical conductivity, low cost, and good biocompatibility .
- Methods of Application: The synthesis of PANI hydrogels involves the formation of 3D cross-linked network architectures of hydrophilic polymer chains . These hydrogels exhibit remarkable synergistic ability which combines the swelling behaviour of traditional hydrogels as well as electro-activity comparable to that of semiconductors .
- Results or Outcomes: PANI hydrogels have found applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVWJGMZITUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-Cbz-aminomethylaniline hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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